molecular formula C11H16O2 B14837690 2-(Tert-butoxy)-4-methylphenol

2-(Tert-butoxy)-4-methylphenol

Cat. No.: B14837690
M. Wt: 180.24 g/mol
InChI Key: OYSHEHPHFYPMFK-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-methylphenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound where the hydroxyl group is substituted with a tert-butoxy group at the ortho position and a methyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction proceeds as follows:

p-Cresol+tert-Butyl alcoholH2SO4This compound\text{p-Cresol} + \text{tert-Butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} p-Cresol+tert-Butyl alcoholH2​SO4​​this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(Tert-butoxy)-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-methylphenol involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the phenolic group. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the formation of phenoxyl radicals, which are stabilized by the tert-butoxy group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxy)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the tert-butoxy and methyl groups influences its reactivity and stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O2/c1-8-5-6-9(12)10(7-8)13-11(2,3)4/h5-7,12H,1-4H3

InChI Key

OYSHEHPHFYPMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)OC(C)(C)C

Origin of Product

United States

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